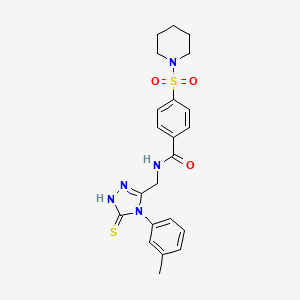![molecular formula C18H13F3N4O3 B11662443 N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves the condensation of an indole derivative with a substituted phenylacetohydrazide. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Industrial production methods may involve scaling up this synthetic route with optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the selective inhibition of COX-2 enzyme, which plays a crucial role in the inflammatory response . The compound’s anticancer activity is linked to its ability to induce apoptosis through the activation of caspase pathways .
Comparación Con Compuestos Similares
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can be compared with other indole derivatives such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide: Known for its anti-inflammatory and analgesic activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Studied for their anti-HIV activity.
The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE lies in its trifluoromethyl and nitro substitutions, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H13F3N4O3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-6-5-11(16(8-13)25(27)28)7-17(26)24-23-10-12-9-22-15-4-2-1-3-14(12)15/h1-6,8-10,22H,7H2,(H,24,26)/b23-10+ |
Clave InChI |
HSICZNHHEJQIDB-AUEPDCJTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11662360.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662367.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662369.png)
![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11662403.png)
![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)
![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)

